S-Trichlorovinyl benzenethiosulfonate
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Overview
Description
S-Trichlorovinyl benzenethiosulfonate, commonly known as TCVB, is a chemical compound that has been widely used in scientific research for many years. TCVB is a thiol-reactive compound that has been used as a cross-linking agent and as a tool for the study of protein structure and function.
Mechanism Of Action
TCVB is a thiol-reactive compound that reacts with the thiol groups on cysteine residues in proteins. This reaction results in the formation of a covalent bond between the TCVB molecule and the protein, which can be used to cross-link proteins or to modify the activity of specific amino acid residues.
Biochemical And Physiological Effects
TCVB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, and to induce the formation of protein aggregates. TCVB has also been shown to induce apoptosis in certain cell types.
Advantages And Limitations For Lab Experiments
One advantage of using TCVB in lab experiments is its ability to selectively modify specific amino acid residues in proteins. This can be useful for studying the structure and function of specific proteins. However, TCVB can also have non-specific effects on proteins, which can make interpretation of results more difficult.
Future Directions
1. Development of new TCVB analogs with improved selectivity and specificity for protein modification.
2. Use of TCVB in combination with other cross-linking agents to study protein-protein interactions.
3. Use of TCVB to study the structure and function of nucleic acids.
4. Use of TCVB in drug discovery research to identify compounds that can modulate protein activity.
Synthesis Methods
TCVB is synthesized by reacting trichloroethylene with sodium benzenethiosulfinate in the presence of a strong acid catalyst. The resulting product is purified by recrystallization to obtain pure TCVB.
Scientific Research Applications
TCVB has been used extensively in scientific research as a cross-linking agent to study protein-protein interactions, protein structure, and protein function. It has also been used to study the structure and function of nucleic acids.
properties
CAS RN |
16627-02-4 |
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Product Name |
S-Trichlorovinyl benzenethiosulfonate |
Molecular Formula |
C8H5Cl3O2S2 |
Molecular Weight |
303.6 g/mol |
IUPAC Name |
2-(1,2,2-trichloroethylsulfonyl)-7-thiabicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C8H5Cl3O2S2/c9-7(10)8(11)15(12,13)5-3-1-2-4-6(5)14-4/h1-3,7-8H |
InChI Key |
GHQFMPNACCACOF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(S2)C(=C1)S(=O)(=O)C(C(Cl)Cl)Cl |
Canonical SMILES |
C1=CC2=C(S2)C(=C1)S(=O)(=O)C(C(Cl)Cl)Cl |
synonyms |
Benzenethiosulfonic acid S-(trichlorovinyl) ester |
Origin of Product |
United States |
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